Sodium;formaldehyde;4-methylbenzenesulfonate;phenol

Description

The compound system involving sodium, formaldehyde, 4-methylbenzenesulfonate, and phenol represents a chemically diverse group with applications spanning resins, surfactants, and functionalized polymers. Sodium acts as a counterion in sulfonate derivatives (e.g., sodium phenolsulfonate, C₆H₅SO₃Na), while formaldehyde serves as a cross-linking agent in phenolic resins. 4-Methylbenzenesulfonate (tosylate) is a sulfonic acid ester often used to enhance solubility or reactivity. Phenol, a hydroxyl-substituted aromatic compound, reacts with formaldehyde under alkaline or acidic conditions to form phenol-formaldehyde (PF) resins, which are foundational in thermosetting plastics. Sulfonation of phenol or its derivatives introduces sulfonate groups (-SO₃⁻), improving water solubility and stability .

Properties

CAS No. |

64653-78-7 |

|---|---|

Molecular Formula |

C14H15NaO5S |

Molecular Weight |

318.32 g/mol |

IUPAC Name |

sodium;formaldehyde;4-methylbenzenesulfonate;phenol |

InChI |

InChI=1S/C7H8O3S.C6H6O.CH2O.Na/c1-6-2-4-7(5-3-6)11(8,9)10;7-6-4-2-1-3-5-6;1-2;/h2-5H,1H3,(H,8,9,10);1-5,7H;1H2;/q;;;+1/p-1 |

InChI Key |

BNOZVMMFHJOXKM-UHFFFAOYSA-M |

Canonical SMILES |

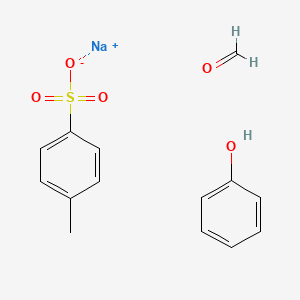

CC1=CC=C(C=C1)S(=O)(=O)[O-].C=O.C1=CC=C(C=C1)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Example Process:

-

- Phenol: 1500 g (15.96 moles)

- Formaldehyde: 1200 g (20.8 moles, as a 52% aqueous solution)

- p-Toluenesulfonic Acid: Stoichiometric amount

- Sodium Hydroxide: Sufficient for neutralization

-

- Dissolve phenol and p-toluenesulfonic acid in a solvent such as xylene.

- Heat the mixture to approximately 90°C while agitating.

- Gradually add formaldehyde over a period of 3 hours while maintaining vacuum reflux.

- Neutralize the reaction with sodium hydroxide to form the sodium salt.

- Remove water continuously using azeotropic distillation with xylene.

- After completion, cool the reaction mixture and isolate the product by filtration.

Yield :

Approximately 90% based on phenol input.

Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 70–100°C |

| Formaldehyde Concentration | 35–60% aqueous solution |

| Reaction Time | ~3–4 hours |

| Neutralization Agent | Sodium Hydroxide |

| Solvent | Xylene or similar |

Notes on Optimization

- Temperature Control : Maintaining the temperature within the specified range ensures optimal reaction rates without side reactions.

- Vacuum Application : Using vacuum reflux helps remove water efficiently, driving the condensation reaction forward.

- Neutralization Timing : Adding sodium hydroxide at the correct stage prevents over-neutralization or incomplete salt formation.

Table: Key Findings from Research Studies

Chemical Reactions Analysis

Condensation Reactions

Sodium;formaldehyde;4-methylbenzenesulfonate;phenol can undergo condensation reactions with other phenolic compounds. These reactions are crucial for forming polymers and resins, where methylene bridges are created between phenol rings . The presence of sulfonate groups can enhance the solubility and stability of these polymers.

Hydroxymethylation

Formaldehyde is known to react with phenols to form hydroxymethyl derivatives. This reaction is significant in the synthesis of various phenolic compounds and can be influenced by conditions such as temperature and the presence of catalysts .

Cross-linking Reactions

Formaldehyde can also participate in cross-linking reactions, forming Schiff bases that can react further with other molecules. This property is essential in applications requiring strong bonding between molecules, such as in resin synthesis .

Biological Interactions

The compound exhibits biological activity due to its components. Formaldehyde is known for its potential toxicity and carcinogenic properties, while phenol has antimicrobial effects. Understanding these interactions is crucial for safe handling and application.

Comparison with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Methylphenol (p-cresol) | Simple aromatic compound with antimicrobial properties | Stronger odor profile, used as a disinfectant |

| Phenol | Basic aromatic alcohol used in resin production | More reactive but less stable than sulfonated forms |

| Sodium bisulfite | Reducing agent often used in conjunction with formaldehyde | Primarily acts as a preservative |

| Sulfonated Phenol-Formaldehyde Resin | Polymerized form used for coatings | Enhanced mechanical properties compared to monomers |

This table highlights the distinct characteristics of this compound compared to other related compounds, emphasizing its unique role in industrial applications due to its sulfonic acid functionality combined with formaldehyde and phenolic components.

Scientific Research Applications

Applications Overview

-

Resin Production :

Sodium formaldehyde 4-methylbenzenesulfonate phenol is primarily utilized in the synthesis of phenolic resins. These resins are known for their excellent thermal stability and mechanical strength, making them suitable for use in adhesives, coatings, and composite materials . -

Environmental Remediation :

Recent studies have highlighted the potential of phenolic compounds in adsorbing heavy metals from wastewater. For instance, phenol-formaldehyde composites have been evaluated for their ability to adsorb lead ions (Pb²⁺), showing significant adsorption capacities under optimized conditions . -

Pharmaceuticals :

The compound's antimicrobial properties have been investigated, with derivatives exhibiting activity against various bacterial and fungal strains. This suggests potential applications in developing antimicrobial agents for medical use .

Case Study 1: Lead Ion Adsorption

A study conducted by researchers at Umm Al-Qura University explored the preparation of a phenol-formaldehyde-montmorillonite composite for lead ion adsorption. The results demonstrated:

- Adsorption Capacity : 243.9 mg/g

- Optimal Conditions : pH 5.5, contact time of 90 minutes

- Mechanism : Chemisorption was identified as the primary mechanism through fitting data to pseudo-second-order kinetics and Langmuir isotherm models .

Case Study 2: Antimicrobial Activity

Research published in Chemistry & Biology Interface evaluated a series of derivatives synthesized from sodium formaldehyde 4-methylbenzenesulfonate phenol. Key findings included:

- Minimum Inhibitory Concentration (MIC) : Various compounds showed promising antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger.

- Drug-Likeness : Compounds adhered to Lipinski's rule of five, indicating good potential as orally active drugs .

Comparative Data Table

| Application Area | Specific Use | Key Findings/Results |

|---|---|---|

| Resin Production | Adhesives and Coatings | High thermal stability and mechanical strength |

| Environmental Remediation | Heavy Metal Adsorption | Adsorption capacity of 243.9 mg/g for Pb²⁺ |

| Pharmaceuticals | Antimicrobial Agents | Effective against multiple bacterial strains |

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol involves its interaction with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with other molecules, enhancing its binding affinity and reactivity. The polymer structure allows for multiple points of interaction, making it effective in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonated Phenol-Formaldehyde (SPF) Resin vs. Conventional PF Resin

SPF resins are synthesized by sulfonating PF resins, typically using sodium formaldehyde sulfoxylate (NaHSO₂·CH₂O) or sodium sulfite (Na₂SO₃). Key differences include:

SPF resins exhibit slower condensation rates due to sulfonate groups hindering methylene bridge formation, resulting in smaller oligomers . In contrast, conventional PF resins polymerize rapidly, leading to larger molecular networks .

Sodium 4-Hydroxybenzenesulfonate vs. Sodium Dodecylbenzene Sulfonate (SDBS)

Both compounds are sulfonated surfactants but differ in structure and function:

SDBS-formaldehyde adducts (e.g., multifunctional surfactants) show superior emulsification in heavy oil recovery compared to phenolic sulfonates, which are more suited for water-soluble resins .

4-Formylphenyl 4-Methylbenzenesulfonate vs. Sulfonated Lignin

Both compounds feature sulfonate groups but differ in backbone complexity:

Sulfonated lignin’s multifunctionality arises from its branched structure, whereas 4-formylphenyl tosylate is a discrete molecule with defined reactivity .

Bio-Based PF Resins vs. SPF Resins

Bio-oil or lignin-modified PF resins aim to replace petroleum-derived phenol. Key contrasts with SPF:

Bio-based resins prioritize sustainability but require structural optimization to match SPF’s performance in high-temperature applications .

Research Findings and Industrial Relevance

- SPF Resins : Optimal F/P and S/P ratios balance storage stability and dispersion. For example, S/P = 0.35 increases storage time to 86 days, making SPF viable for petroleum conformance control .

- SDBS Surfactants : A 1:1 molar ratio of SDBS to formaldehyde yields stable emulsions for oil recovery, reducing viscosity by >50% .

- Sulfonated Lignin: Replaces 30–50% of phenol in PF resins, reducing formaldehyde emissions by 20% while maintaining adhesive strength .

Biological Activity

Sodium;formaldehyde;4-methylbenzenesulfonate;phenol, also known by its CAS number 64653-78-7, is a complex organic compound that combines elements of sodium, formaldehyde, and phenol with a sulfonate group. This compound has garnered attention in various fields, particularly in biochemistry and materials science, due to its unique properties and potential applications.

- Molecular Formula : C₁₄H₁₅NaO₅S

- Molecular Weight : 318.32 g/mol

- Density : Not available

- LogP : 3.823

These properties indicate that the compound is likely to exhibit moderate hydrophobicity, which can influence its biological activity and interaction with cellular systems.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The sulfonate group enhances solubility in aqueous environments, potentially facilitating cellular uptake. Research indicates that compounds with similar structures can interact with cellular membranes and proteins, influencing various biochemical pathways.

Case Study: Toxicological Profile of Phenolic Compounds

Phenolic compounds, including those related to this compound, have been studied for their toxicological profiles. According to the Agency for Toxic Substances and Disease Registry (ATSDR), phenolic compounds can affect the neuroendocrine system and may lead to adverse health effects upon exposure .

Biocompatibility and Toxicity

The biocompatibility of this compound is crucial for its application in biomedical fields. In vitro studies have shown that similar compounds can exhibit cytotoxicity at high concentrations but may possess beneficial properties at lower doses, such as promoting cell growth or acting as antioxidants .

Table 1: Summary of Biological Effects

Applications in Medicine and Industry

This compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. Studies have indicated that incorporating this compound into drug formulations can enhance the solubility and bioavailability of poorly soluble drugs .

Case Study: Drug Delivery Systems

Research has demonstrated that phenol-formaldehyde resins modified with sulfonate groups can be effective carriers for drug molecules. These systems show improved release profiles and targeted delivery capabilities, making them suitable for therapeutic applications .

Q & A

Q. How can sodium 4-methylbenzenesulfonate derivatives be identified in complex mixtures?

- Methodology : Convert sulfonates to amine salts by reacting with aromatic amines (e.g., aniline) in acidic conditions. The resulting organic salts have distinct melting points, enabling identification via melting-point analysis. For example: This avoids time-intensive alkali fusion or sulfochloride derivatization .

Advanced Research Questions

Q. How does molecular weight distribution in phenol-formaldehyde resins affect gel time and viscosity?

- Experimental Design :

- Synthesize resins with controlled F/P and NaOH/P ratios.

- Measure Mw using size-exclusion chromatography (SEC).

- Correlate Mw with rheological properties (e.g., viscosity via Brookfield viscometer) and gel time (ASTM D2471).

- Key Findings : Resins with Mw >2500 Da show exponential viscosity increases (e.g., 200 mPa·s to 1000 mPa·s) and reduced gel times due to branched polymer structures. Adjusting NaOH/P ratios modulates crosslinking kinetics by influencing residual formaldehyde availability .

Q. How do conflicting data on the Cannizzaro reaction’s role in resin alkalinity arise, and how can discrepancies be resolved?

- Analysis : The Cannizzaro reaction consumes formaldehyde and NaOH, producing methanol and formate ions, which reduce alkalinity. Contradictions in literature often stem from incomplete reaction monitoring.

- Resolution : Use titration (ASTM D4370) to track NaOH depletion and GC-MS to quantify methanol. For example, resins with initial NaOH/P = 0.60 show 25% alkalinity loss post-Cannizzaro, directly impacting gel time by 30% .

Q. What are the trade-offs between sulfonation and hydrochlorination routes for phenol synthesis?

- Comparative Methodology :

- Sulfonation Route : React benzene with sulfuric acid to form benzenesulfonic acid, neutralize with Na₂SO₃, fuse with NaOH (300°C), and acidify to isolate phenol. Yields \sim85% but generates Na₂SO₃ waste .

- Hydrochlorination Route : Chlorinate benzene to chlorobenzene, hydrolyze with NaOH (350°C, Cu catalyst). Higher purity (>95%) but energy-intensive .

- Optimization : Life-cycle analysis (LCA) is recommended to assess environmental and energy costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.